Cas no 1131614-41-9 (3-Iodo-4-(pentyloxy)benzoic acid)

3-Iodo-4-(pentyloxy)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-4-(pentyloxy)benzoic acid
- 3-iodo-4-pentoxybenzoic acid
- 3-iodanyl-4-pentoxy-benzoic acid
- AK130400
- CTK8E2133
- FT-0655837
- KB-145114
- SBB067998
- 3-iodo-4-pentoxy-benzoic acid
- DTXSID80660989
- 3-iodo-4-(pentyloxy)benzoicacid
- DB-057924
- A802883
- 1131614-41-9
- AKOS015843168
-
- MDL: MFCD11110796
- インチ: InChI=1S/C12H15IO3/c1-2-3-4-7-16-11-6-5-9(12(14)15)8-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15)
- InChIKey: BGOAIPSNPARGNA-UHFFFAOYSA-N
- ほほえんだ: CCCCCOC1=C(C=C(C=C1)C(=O)O)I
計算された属性
- せいみつぶんしりょう: 334.00659g/mol
- どういたいしつりょう: 334.00659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-Iodo-4-(pentyloxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D553380-250mg |
3-Iodo-4-(pentyloxy)benzoic acid |
1131614-41-9 | 97% | 250mg |
$480 | 2025-02-21 | |
Alichem | A019097447-1g |
3-Iodo-4-(pentyloxy)benzoic acid |
1131614-41-9 | 95% | 1g |
$550.00 | 2023-09-04 | |
eNovation Chemicals LLC | D553380-1g |
3-Iodo-4-(pentyloxy)benzoic acid |
1131614-41-9 | 97% | 1g |
$880 | 2025-02-21 | |
Ambeed | A270641-1g |
3-Iodo-4-(pentyloxy)benzoic acid |
1131614-41-9 | 95+% | 1g |
$505.0 | 2024-04-26 | |
eNovation Chemicals LLC | D553380-250mg |
3-Iodo-4-(pentyloxy)benzoic acid |
1131614-41-9 | 97% | 250mg |
$480 | 2025-02-21 | |
Crysdot LLC | CD12179287-1g |
3-Iodo-4-(pentyloxy)benzoic acid |
1131614-41-9 | 95+% | 1g |
$614 | 2024-07-23 | |
eNovation Chemicals LLC | D553380-1g |
3-Iodo-4-(pentyloxy)benzoic acid |
1131614-41-9 | 97% | 1g |
$880 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757723-1g |
3-Iodo-4-(pentyloxy)benzoic acid |
1131614-41-9 | 98% | 1g |
¥4595.00 | 2024-08-09 | |
eNovation Chemicals LLC | D553380-1g |
3-Iodo-4-(pentyloxy)benzoic acid |
1131614-41-9 | 97% | 1g |
$880 | 2025-02-21 |
3-Iodo-4-(pentyloxy)benzoic acid 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
3-Iodo-4-(pentyloxy)benzoic acidに関する追加情報
Recent Advances in the Study of 3-Iodo-4-(pentyloxy)benzoic Acid (CAS: 1131614-41-9) in Chemical Biology and Pharmaceutical Research
The compound 3-Iodo-4-(pentyloxy)benzoic acid (CAS: 1131614-41-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This aromatic iodo-benzoic acid derivative has shown promising potential in various applications, particularly in medicinal chemistry and drug development. Recent studies have focused on its unique chemical properties, synthetic utility, and biological activities, making it a valuable scaffold for further investigation.
Structural analysis reveals that 3-Iodo-4-(pentyloxy)benzoic acid combines several pharmacologically relevant features: an iodo-substituent that can participate in various coupling reactions, a pentyloxy side chain that enhances lipophilicity, and a carboxylic acid group that provides opportunities for further derivatization. These characteristics make it particularly useful as a building block in the synthesis of more complex bioactive molecules. Recent synthetic approaches have optimized the preparation of this compound, achieving higher yields and purity levels suitable for pharmaceutical applications.
In pharmacological studies, researchers have explored the biological activities of 3-Iodo-4-(pentyloxy)benzoic acid and its derivatives. Preliminary results indicate potential anti-inflammatory properties, with the compound showing inhibitory effects on certain pro-inflammatory cytokines. The pentyloxy side chain appears to play a crucial role in modulating these biological activities, suggesting structure-activity relationships worth further investigation. Current research is focusing on understanding the molecular mechanisms underlying these effects and exploring potential therapeutic applications.
The compound has also gained attention in materials science applications. Its unique combination of aromaticity, halogen presence, and flexible side chain makes it interesting for the development of liquid crystalline materials and organic electronic components. Recent studies have demonstrated its utility in creating self-assembled monolayers with potential applications in biosensors and other diagnostic devices.
Future research directions for 3-Iodo-4-(pentyloxy)benzoic acid include further exploration of its biological activities, optimization of its physicochemical properties for drug development, and investigation of its potential in materials science applications. The compound's versatility and the growing body of research surrounding it suggest that it will continue to be an important focus in chemical biology and pharmaceutical research in the coming years.
1131614-41-9 (3-Iodo-4-(pentyloxy)benzoic acid) 関連製品
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